8-Methylnonanal-d7
Description
Properties
CAS No. |
1794754-35-0 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
163.312 |
IUPAC Name |
8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonanal |
InChI |
InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3/i1D3,2D3,10D |
InChI Key |
WDMOXLRWVGEXJV-SVMCCORHSA-N |
SMILES |
CC(C)CCCCCCC=O |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing 8 Methylnonanal D7
Applications as an Internal Standard in Quantitative Analysis
The fundamental principle behind using an internal standard is to correct for the potential loss of analyte during sample preparation and to compensate for variations in instrument response. clearsynth.com An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument. scispace.com 8-Methylnonanal-d7, being a deuterated analog of 8-methylnonanal (B72764), serves this purpose effectively in mass spectrometry-based analyses. The incorporation of seven deuterium (B1214612) atoms results in a distinct mass-to-charge ratio (m/z) difference from its non-labeled counterpart, allowing for simultaneous detection and quantification without signal overlap. clearsynth.com
Mass Spectrometry-Based Quantification Techniques (e.g., GC-MS, LC-MS)
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.gov When coupled with the use of a deuterated internal standard like this compound, these methods offer enhanced precision and accuracy. clearsynth.com In GC-MS analysis, for instance, this compound co-elutes with the native 8-methylnonanal, experiencing similar ionization and fragmentation patterns. This co-elution helps to mitigate matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. clearsynth.comlcms.cz
The use of stable isotope-labeled internal standards is particularly advantageous in stable isotope dilution assays (SIDA), a highly accurate method for quantification. nih.govnih.gov In a typical SIDA workflow, a known amount of this compound is added to the sample prior to extraction and analysis. The ratio of the response of the native analyte to the labeled internal standard is then used to determine the concentration of the analyte, effectively correcting for any variations during the analytical process.
Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis Using a Labeled Internal Standard
| Parameter | Setting |
| GC Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 50°C (2 min), ramp to 230°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Source Temp | 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (8-methylnonanal) | m/z (example) |
| Confirmation Ion (8-methylnonanal) | m/z (example) |
| Internal Standard Ion (this compound) | m/z (example + 7) |
This table represents typical parameters and would be specifically optimized for the analysis of 8-methylnonanal.
Calibration Curve Development and Validation with Labeled Standards
The development of a robust calibration curve is fundamental for accurate quantification. When using this compound as an internal standard, the calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. lcms.cz This ratiometric approach corrects for variations in injection volume and instrument sensitivity. scispace.com
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. researchgate.netmdpi.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of a deuterated internal standard like this compound significantly contributes to achieving the stringent requirements of method validation. nih.gov
Table 2: Example of Calibration Curve Data for the Quantification of an Aldehyde using a Deuterated Internal Standard
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area (Constant Conc.) | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,567 | 1.019 |
| 25 | 380,987 | 149,876 | 2.542 |
| 50 | 755,123 | 150,345 | 5.022 |
| 100 | 1,510,456 | 149,998 | 10.070 |
This is a hypothetical data set to illustrate the principle. The internal standard (IS) would be a compound like this compound.
Method Development and Optimization for Complex Sample Matrices (Non-Human Origin)
Analyzing trace levels of aldehydes in complex non-human matrices, such as environmental samples or food products, presents significant challenges. nih.govmdpi.comnih.gov These matrices often contain a multitude of interfering compounds that can affect the accuracy and precision of the analysis. clearsynth.com The use of this compound is instrumental in developing and optimizing analytical methods for such samples.
By adding the deuterated standard early in the workflow, the analyst can assess the efficiency of different extraction techniques (e.g., solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE)) and cleanup procedures. The recovery of this compound serves as a direct measure of the method's effectiveness for the target analyte, guiding the optimization of parameters such as solvent choice, pH, and extraction time to minimize matrix effects and maximize analyte recovery.
Table 3: Comparison of Extraction Method Efficiency Using a Deuterated Aldehyde Tracer
| Extraction Method | Matrix Type | Recovery of Deuterated Standard (%) | Relative Standard Deviation (%) |
| HS-SPME | Pond Water | 85.2 | 5.1 |
| LLE (Hexane) | Soil Extract | 72.5 | 8.9 |
| SBSE | Fruit Juice | 92.1 | 3.5 |
This table provides an example of how a deuterated standard like this compound could be used to evaluate and compare the performance of different sample preparation techniques.
Mechanistic Studies and Kinetic Isotope Effects
Elucidation of Reaction Mechanisms Through Deuterium (B1214612) Labeling
A comprehensive review of published scientific research reveals no specific studies where 8-Methylnonanal-d7 has been utilized to elucidate reaction mechanisms through deuterium labeling. While the principles of using deuterated compounds to track reaction pathways are well-established, their direct application to this particular long-chain aldehyde has not been documented in available literature.
Determination of Rate-Limiting Steps in Organic Transformations
No experimental data or research articles were found that detail the use of this compound for determining the rate-limiting steps of an organic transformation. Consequently, there are no available kinetic isotope effect (KIE) values (kH/kD) derived from this compound to report. Such studies, which compare the reaction rate of the deuterated isotopologue to its non-deuterated counterpart, have not been published for 8-Methylnonanal (B72764).
Isotopic Perturbation of Equilibrium Studies
There is no information available in scientific databases or the literature regarding the application of this compound in studies involving the isotopic perturbation of equilibrium. This technique, which observes changes in an equilibrium state upon isotopic substitution, has not been documented for this specific compound. Therefore, no data tables on equilibrium shifts or related phenomena can be provided.
Solvent Isotope Effects in Chemical Processes
An extensive search yielded no studies or data concerning the solvent isotope effects in chemical processes involving this compound. Research into how the rate of a reaction involving this compound is affected by a deuterated solvent (e.g., D₂O) compared to its non-deuterated version has not been reported.
Metabolic and Biotransformation Pathway Elucidation Non Human Systems
Tracer Applications in In Vitro Enzymatic Assays
The use of deuterated substrates like 8-Methylnonanal-d7 is highly advantageous in in vitro enzymatic assays for studying the kinetics and mechanisms of the enzymes responsible for aldehyde metabolism. The primary enzymes involved in the oxidation of aldehydes are NAD(P)+-dependent aldehyde dehydrogenases (ALDHs), which catalyze their conversion to the corresponding carboxylic acids. mdpi.commdpi.com
By using this compound as a substrate, researchers can investigate several enzymatic aspects. The substitution of hydrogen with deuterium (B1214612) at a site of bond cleavage can lead to a kinetic isotope effect (KIE), where the reaction rate is altered. Observing a significant KIE can provide evidence that the C-H bond cleavage at the deuterated position is a rate-determining step in the enzymatic reaction. escholarship.org
In a typical in vitro assay, purified ALDH enzymes would be incubated with either 8-Methylnonanal (B72764) or this compound. The rate of formation of the product, 8-methylnonanoic acid, would be measured over time, often by monitoring the production of NAD(P)H spectrophotometrically or by using chromatographic methods coupled with mass spectrometry. nih.gov
Table 1: Hypothetical Kinetic Data for Aldehyde Dehydrogenase with Deuterated and Non-deuterated 8-Methylnonanal
| Substrate | Enzyme Concentration (µM) | Substrate Concentration (mM) | Initial Reaction Rate (µM/min) |
| 8-Methylnonanal | 0.1 | 1 | 15.2 |
| This compound | 0.1 | 1 | 12.8 |
This table illustrates a hypothetical scenario where the deuterated substrate exhibits a slower reaction rate, indicating a potential kinetic isotope effect.
Investigation of Microbial Metabolism Pathways
Microorganisms possess diverse metabolic capabilities and are crucial for the biodegradation of many organic compounds, including branched-chain aldehydes. nih.govresearchgate.netcapes.gov.br Introducing this compound into a microbial culture allows for precise tracking of its degradation pathway. Bacteria and fungi utilize aldehyde dehydrogenases to oxidize aldehydes into carboxylic acids, which can then enter central metabolic pathways like β-oxidation. kemdiktisaintek.go.idmdpi.com
In a typical experiment, a microbial culture capable of utilizing alkanes or aldehydes would be supplied with this compound as a carbon source. Over time, samples of the culture medium and cell lysate would be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium label enables the clear identification of metabolites derived from the initial substrate against the complex background of other cellular metabolites.
The expected metabolic pathway would involve the initial oxidation of this compound to 8-methylnonanoic acid-d7, followed by successive rounds of β-oxidation, yielding deuterated acetyl-CoA and propionyl-CoA.
Table 2: Potential Deuterated Metabolites of this compound in Microbial Cultures
| Metabolite | Expected Deuterium Labeling | Detection Method |
| 8-Methylnonanoic acid-d7 | d7 | LC-MS/MS |
| Deuterated C8-β-keto acid | d7 | LC-MS/MS |
| Deuterated Hexanoyl-CoA | d5 | LC-MS/MS |
| Deuterated Butyryl-CoA | d3 | LC-MS/MS |
| Deuterated Acetyl-CoA | d1 | LC-MS/MS |
| Deuterated Propionyl-CoA | d3 | LC-MS/MS |
This table outlines the potential downstream metabolites that could be identified through isotopic labeling, confirming the steps of the degradation pathway.
Elucidation of Plant or Animal Biotransformation Routes
In higher organisms, aldehydes are generated from various metabolic processes, including the breakdown of fatty acids and amino acids, and are also encountered in the diet. creative-proteomics.comresearchgate.net These compounds are detoxified by ALDHs, which are present in various tissues. mdpi.com Using this compound as a tracer in plant or animal models can help elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
In animal studies, this compound could be administered, and subsequent analysis of tissues (e.g., liver, kidney) and biofluids (e.g., urine, plasma) would reveal the fate of the compound. The liver is a primary site of xenobiotic metabolism, and its high concentration of ALDHs would likely lead to the rapid oxidation of this compound to its carboxylic acid form. inchem.orgnih.gov This acid could then undergo further metabolism or be conjugated for excretion. inchem.org
In plants, volatile aldehydes play roles in defense and signaling. nih.govoup.com Plants can also metabolize exogenous aldehydes. acs.org this compound could be supplied to a plant system (e.g., cell culture or whole plant) to investigate its uptake and biotransformation. Plant ALDHs are known to oxidize a wide range of aldehydes to their corresponding carboxylic acids as part of detoxification and metabolic regulation. mdpi.com
Table 3: Hypothetical Relative Abundance of 8-Methylnonanoic acid-d7 in Animal Tissues Following Administration of this compound
| Tissue | Time Point (hours) | Relative Abundance of 8-Methylnonanoic acid-d7 (Peak Area/mg tissue) |
| Liver | 2 | 1.00 |
| Kidney | 2 | 0.45 |
| Adipose Tissue | 2 | 0.15 |
| Plasma | 2 | 0.25 |
This table provides a hypothetical example of how tracer studies can reveal the tissue distribution of a key metabolite.
Isotopic Tracing for Metabolite Identification and Flux Analysis
One of the most powerful applications of stable isotope-labeled compounds like this compound is in metabolite identification and metabolic flux analysis. nih.govresearchgate.net The deuterium label serves as an unambiguous tag. When analyzing complex biological samples, metabolites derived from the tracer can be specifically detected by searching for their characteristic mass shift in high-resolution mass spectrometry data. nih.gov This greatly simplifies the identification of novel or unexpected metabolites.
Metabolic flux analysis (MFA) quantifies the rates of reactions in a metabolic network. researchgate.net By providing this compound as a substrate and measuring the rate of appearance and the isotopic enrichment of deuterium in downstream metabolites, researchers can calculate the flux through the specific metabolic pathway. For example, the rate of conversion of this compound to 8-methylnonanoic acid-d7 would represent the in vivo activity of the responsible ALDH enzymes. This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov
Deuterium-labeled substrates are increasingly used for these analyses, although care must be taken as the deuterium label can sometimes be lost through exchange with protons from water, which can complicate flux calculations. mdpi.com
Table 4: Illustrative Data for a Metabolic Flux Analysis Experiment Using this compound
| Metabolite | Isotopic Enrichment (% Deuterated) at 4h | Calculated Flux (nmol/g tissue/h) |
| 8-Methylnonanoic acid-d7 | 85% | 50.5 |
| Deuterated Hexanoyl-CoA | 40% | 22.1 |
| Deuterated Propionyl-CoA | 35% | 19.3 |
This table shows hypothetical data from an MFA study, where the degree of isotopic enrichment is used to calculate the rate (flux) of metabolic pathways.
Environmental Fate and Transformation Studies
Biotic Transformation Mechanisms in Environmental Systems
Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a crucial pathway for the removal of aldehydes from the environment. europa.eu
In both soil and water, microorganisms can utilize aldehydes as a carbon source. europa.eufao.org The initial step in the aerobic biodegradation of aldehydes typically involves oxidation to the corresponding carboxylic acid (8-methylnonanoic acid in this case), which can then be further metabolized through pathways like β-oxidation. mdpi.com Branched-chain structures, like that of 8-methylnonanal (B72764), can sometimes be degraded more slowly than their linear counterparts. libretexts.org
The presence of other organic matter can influence the rate of biodegradation. In some cases, the presence of an easily degradable carbon source can enhance the breakdown of more complex molecules, a process known as co-metabolism. nih.gov The concentration of the chemical itself is also a critical factor; at very low concentrations, some compounds may not be biodegraded effectively. nih.gov Microbial communities in various environments, from soil to aquatic sediments, possess the enzymatic machinery to degrade a wide range of aldehydes. nih.govfortunejournals.commdpi.com For instance, certain bacteria are known to produce aldehydes from the degradation of amino acids, while others are capable of breaking them down. mdpi.comnih.gov
Persistence and Distribution Modeling in Ecological Contexts
The persistence of a chemical in the environment is determined by the sum of all degradation and transport processes. fao.org For volatile organic compounds like 8-methylnonanal, persistence is generally low due to rapid atmospheric degradation and biodegradation. industrialchemicals.gov.aucanada.ca
Environmental fate models, such as fugacity models, are used to predict the distribution of chemicals between different environmental compartments (air, water, soil, sediment). industrialchemicals.gov.auaivc.org These models use a chemical's physical-chemical properties, such as vapor pressure and water solubility, along with degradation rates to estimate its environmental concentrations. aivc.orgascelibrary.orgresearchgate.net For volatile compounds, these models often predict that a significant fraction will partition to the atmosphere, where they are degraded. nmsu.eduoup.com For less volatile aldehydes, partitioning to soil and water becomes more significant. industrialchemicals.gov.au
The deuterium (B1214612) labeling in 8-Methylnonanal-d7 can slightly alter its persistence. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a kinetic isotope effect (KIE) , where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond. wikipedia.orgresearchgate.net In the context of environmental degradation, if the cleavage of a C-H bond is the rate-determining step of a degradation pathway (e.g., abstraction by an OH radical), the deuterated compound would degrade more slowly, making it slightly more persistent. wikipedia.orgtandfonline.com However, this effect is often small for secondary KIEs where the labeled bond is not directly broken. wikipedia.org In some specific enzymatic or chemical reactions, an "inverse" KIE can be observed, where the deuterated compound reacts faster. wikipedia.orgpnas.org
Interactive Data Table: Modeled Environmental Distribution of Analogous Aldehydes
This table, based on fugacity modeling of similar aldehydes, illustrates the predicted partitioning of these compounds in the environment. industrialchemicals.gov.au
Isotopic Signature Analysis for Source Apportionment
Isotopic signature analysis is a powerful tool used to trace the sources of compounds in the environment. sustainability-directory.com This technique relies on the principle that different sources of a compound can have distinct ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). sustainability-directory.commdpi.com
While there are no specific studies on the source apportionment of this compound (as it is a synthetic standard), the principles of isotope analysis are broadly applicable. If this compound were to be found in the environment, its unique deuterium signature would make it an excellent tracer. The high abundance of deuterium relative to natural levels would clearly distinguish it from naturally occurring aldehydes.
In a broader context, stable isotope analysis is used to differentiate between biogenic (from living organisms) and anthropogenic (from human activities) sources of VOCs. frontiersin.orgcopernicus.org For example, the carbon and hydrogen isotopic composition of methane (B114726) (δ¹³C-CH₄ and δ²H-CH₄) helps distinguish between fossil fuel and microbial sources. sustainability-directory.comcopernicus.org Similarly, if there were multiple industrial processes using deuterated compounds, subtle differences in their isotopic signatures could potentially be used to attribute environmental detections to a specific source. frontiersin.orgcopernicus.org Statistical models, such as isotope mixing models, can then be used to calculate the proportional contribution of each source to the total concentration found in an environmental sample. sustainability-directory.comcopernicus.org
Biological Interactions and Roles Non Human Systems
Investigation of Role in Non-Mammalian Pheromone Systems
The non-deuterated form of the compound, 8-Methylnonanal (B72764), has been investigated for its role as a semiochemical, particularly as an analogue to insect aggregation pheromones. Research into the red flour beetle, Tribolium castaneum, a significant pest of stored food products, has explored analogues of its natural pheromone, 4,8-dimethyldecanal, for pest management strategies. researchgate.netmdpi.combeilstein-journals.org In this context, 8-Methylnonanal is studied for its potential to influence beetle behavior.
The use of deuterated aldehydes, such as 8-Methylnonanal-d7, is highlighted in patent literature for its utility in insect behavior-modulating compositions. google.com The incorporation of deuterium (B1214612) at the aldehydic position can enhance the stability of the compound by slowing the rate of auto-oxidation, a process where aldehydes react with oxygen to form less effective carboxylic acids. google.com This increased stability is advantageous for pheromone-based pest control applications, which often require the slow release of the active chemical over time to disrupt mating. basf.com
| Organism | Compound | Observed Role/Context | Reference |
|---|---|---|---|
| Red Flour Beetle (Tribolium castaneum) | 8-Methylnonanal | Analogue of aggregation pheromone | researchgate.net |
| General Insecta | Deuterium-Enriched Aldehydes (including this compound) | Component in stable compositions for modulating insect behavior | google.com |
Interaction with Non-Human Olfactory or Chemosensory Receptors
Insects utilize a sophisticated olfactory system to detect chemical cues, including pheromones and food volatiles. ijbs.comnih.gov This system relies on odorant receptors (ORs), which are typically heterodimers of a specific OR subunit and a conserved co-receptor (Orco), forming an odorant-gated ion channel. nih.govnih.gov
While 8-Methylnonanal is investigated as a pheromone analogue for the red flour beetle, Tribolium castaneum, specific research identifying the particular olfactory receptors that bind to this compound is not detailed in the available literature. Studies on T. castaneum have identified olfactory responses to a range of volatiles from food sources like wheat and millet, with virgin females often showing a greater response than males. nih.gov Research has also focused on the beetle's response to its primary aggregation pheromone, 4,8-dimethyldecanal, and the odorant-binding proteins (OBPs) involved, but does not specify interactions with 8-Methylnonanal. mdpi.com It is understood that the beetle can perceive such compounds, but the precise receptor-level interactions remain an area for further investigation.
Biological Production and Derivatization in Specific Organisms
8-Methylnonanal is a naturally occurring compound found in some plant species. solubilityofthings.com It has been identified as a volatile flavor component in orange essence oil and yuzu oil, contributing to their aromatic profiles. solubilityofthings.comthegoodscentscompany.comcymitquimica.com While its presence is documented, specific biosynthetic pathways for 8-Methylnonanal within these non-human organisms have not been elucidated in the reviewed literature. In one study, 8-Methylnonanal was chemically synthesized as a precursor for creating other signaling molecules for research on the bacterium Streptomyces rochei, but this does not represent natural production by the organism itself. nih.gov
| Organism | Compound | Source/Context | Reference |
|---|---|---|---|
| Orange (Citrus sinensis) | 8-Methylnonanal | Identified in volatile essence oil | cymitquimica.com |
| Yuzu (Citrus junos) | 8-Methylnonanal | Identified in volatile oil | thegoodscentscompany.com |
Chemical Derivatives and Analogues: Synthesis and Research Applications
Synthesis of Isotopic Analogs for Structural and Functional Studies
The synthesis of deuterated aldehydes, including isotopic analogs of 8-methylnonanal (B72764), is crucial for their use as internal standards in quantitative analysis and for mechanistic studies. The introduction of deuterium (B1214612) at specific positions, such as the C-1 formyl group, offers a stable isotopic label.
Recent advancements have provided efficient methods for the synthesis of C-1 deuterated aldehydes. One notable strategy involves the use of N-heterocyclic carbene (NHC) catalysts. nih.govnih.gov This method facilitates a reversible hydrogen-deuterium exchange (HDE) reaction with aldehydes in the presence of a deuterium source like D₂O. nih.govnih.govgoogle.com The NHC catalyst forms a Breslow intermediate with the aldehyde, enabling the exchange of the formyl hydrogen for a deuterium atom. nih.gov This approach is advantageous due to its mild reaction conditions and the ability to deuterate a wide range of aldehydes, including aliphatic ones. nih.govgoogle.com
Another approach to synthesizing C-1 deuterated aldehydes involves the reduction of carboxylic acid precursors followed by oxidation, using expensive deuterated reducing agents. nih.gov More contemporary methods utilize visible light-mediated photoredox deoxygenation of carboxylic acids with phosphines to generate acyl radicals, which can then be deuterated. nih.gov
Isotope-coded derivatization is another important strategy where a stable isotope-coded moiety is introduced via a derivatization reagent. mdpi.com This allows for the simultaneous generation of internal standards for multiple target analytes during the derivatization step, which is highly beneficial for metabolomics studies. mdpi.comnih.gov For instance, pyridine-d₅ has been used to label aliphatic aldehydes to serve as internal standards. mdpi.com
Derivatization Reactions for Analytical or Mechanistic Purposes
Due to the inherent volatility, polarity, and instability of aldehydes, derivatization is a common and often necessary step for their analysis, particularly in complex biological matrices. mdpi.com This chemical modification aims to improve chromatographic separation, enhance ionization efficiency in mass spectrometry, and increase detection sensitivity. mdpi.comnih.govgcms.czresearchgate.net
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Derivatization is employed to increase the volatility of long-chain aldehydes for GC-MS analysis. mdpi.com A widely used method is the formation of oximes through reaction with hydroxylamine (B1172632) reagents. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a prominent derivatizing agent for aldehydes, forming pentafluorobenzyl (PFB) oximes. nih.govnih.govsigmaaldrich.comuw.edu.pl These derivatives are highly suitable for analysis by GC-MS, especially with negative ion chemical ionization (NICI), which provides high sensitivity. nih.gov The resulting PFB oximes are stable at elevated temperatures and can be easily resolved by gas chromatography. sigmaaldrich.com The analysis can be performed in selected ion monitoring (SIM) mode, targeting characteristic ions of the derivatives for quantification. nih.gov
Solid-phase microextraction (SPME) coupled with on-fiber derivatization using PFBHA has also been successfully applied for the analysis of aldehydes in various matrices, offering a fast and reliable quantification method. sigmaaldrich.comuw.edu.plgcms.cz
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
For LC-MS analysis, where soft ionization techniques like electrospray ionization (ESI) are used, derivatization is crucial as aldehydes are poorly ionized on their own. rsc.org The goal is to introduce a moiety that enhances ionization efficiency.
2,4-Dinitrophenylhydrazine (DNPH) is a classic and widely used derivatization reagent for aldehydes, forming stable hydrazones that can be analyzed by HPLC with UV detection or by LC-MS. mdpi.comrsc.org However, for more sensitive and specific analyses, other reagents have been developed.
Dansylhydrazine is another key reagent for labeling carbonyl compounds, significantly improving their detectability in LC-MS. acs.orgresearchgate.net Chemical isotope labeling using dansylhydrazine, where a light (¹²C) and heavy (¹³C) version of the reagent are used, allows for accurate relative quantification in metabolomics studies. acs.org
N-substituted coumaryl hydroxylamines with long aliphatic chains have been synthesized as novel derivatization agents. rsc.orgrsc.org These reagents react with aldehydes to form nitrones under mild conditions, which exhibit excellent fluorescent properties and high ionization strength in LC-MS analysis. rsc.orgrsc.org The long side chain on the reagent improves the chromatographic performance of the resulting derivatives. rsc.org
The choice of derivatization reagent and method depends on the specific aldehyde, the sample matrix, and the analytical instrumentation available.
Exploration of Structural Modifications and Their Academic Utility
The structural modification of aldehydes like 8-methylnonanal, and the synthesis of their analogues, are of significant interest for both fundamental research and practical applications. These modifications can be used to probe biological mechanisms, develop new bioactive compounds, and create novel materials.
One area of academic utility is in the study of enzyme mechanisms. By synthesizing substrate analogues with specific structural modifications, researchers can investigate the catalytic mechanisms of enzymes involved in aldehyde metabolism. For example, α-cyclopropyl-substituted long-chain aldehydes have been used as radical clock substrates to probe the mechanism of aldehyde decarbonylation by enzymes, providing evidence for radical-based C-C bond cleavage. umich.edu
Structurally modified aldehydes also serve as building blocks in the synthesis of a wide range of valuable chemicals. sigmaaldrich.com Wittig reactions using various aldehydes are key steps in the synthesis of potent and selective enzyme inhibitors. sigmaaldrich.com For instance, heterocyclic aldehydes have been used to create inhibitors of aldosterone (B195564) synthase, a target for treating congestive heart failure. sigmaaldrich.com The non-deuterated analogue, 8-methylnonanal, is used in the synthesis of pharmaceuticals, dyes, and resins. nih.gov
In the field of materials science and functional perfumery, structural modifications are explored to control the release of volatile aldehydes. Photolabile protecting groups can be attached to aldehydes to create "profragrances." researchgate.net These compounds are stable until exposed to light, which then triggers the release of the fragrant aldehyde. The efficiency of this release can be tuned by modifying the structure of the photolabile precursor. researchgate.net
Furthermore, the synthesis of various structural analogues of long-chain aldehydes is important for structure-activity relationship (SAR) studies. By systematically altering the chemical structure, for example by changing the chain length, branching pattern, or introducing other functional groups, scientists can determine which structural features are critical for a particular biological activity or sensory property. This is particularly relevant in the flavor and fragrance industry, where 8-methylnonanal is used as a flavor ingredient. nih.govfemaflavor.org The synthesis and sensory evaluation of analogues such as 6-methyloctanal (B3051043) and 8-methyldecanal (B12690100) have been reported in the context of flavor research. researchgate.netresearchgate.netresearchgate.net
The academic exploration of these derivatives and analogues continues to provide valuable insights into chemical reactivity, biological function, and the development of new technologies.
Computational Chemistry and Theoretical Modeling of 8 Methylnonanal D7
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which dictate its stability, reactivity, and intermolecular interactions. For 8-Methylnonanal-d7, methods like Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing a detailed picture of its electronic landscape. longdom.orgacs.org
A typical approach involves geometry optimization of the molecule's structure, followed by calculations to determine key electronic descriptors. acs.org Functionals such as B3LYP, combined with a suitable basis set like 6-31G*, are commonly used for organic molecules to balance accuracy and computational cost. acs.orgacs.org These calculations yield critical parameters including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.
Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. In this compound, the MEP would highlight the electron-rich region around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and the electron-deficient region around the aldehydic proton. Atomic charges, such as those calculated using the Mulliken population analysis, quantify the partial charge on each atom, offering further insight into the molecule's polarity.
Molecular Dynamics Simulations of Compound Interactions
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movement and interactions of atoms and molecules over time. nih.govyoutube.com For this compound, MD simulations can model its behavior in various environments, such as in a solvent or interacting with other molecules. bioinformaticsreview.comulakbim.gov.tr
An MD simulation begins by placing the molecule of interest into a simulation box, often filled with solvent molecules like water, to mimic solution-phase conditions. The interactions between all atoms are governed by a force field, such as CHARMM or AMBER, which is a set of empirical energy functions and parameters that describe bonded and non-bonded interactions. bioinformaticsreview.com The system's evolution is tracked by solving Newton's equations of motion for each atom, generating a trajectory of atomic positions and velocities over a set period, typically nanoseconds to microseconds. nih.gov
Analysis of the MD trajectory can reveal how this compound interacts with its surroundings. For instance, radial distribution functions can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the aldehyde, detailing the solvation shell structure. Such simulations provide insights into solubility, diffusion, and the conformational flexibility of the molecule's long alkyl chain.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value / Method | Purpose |
|---|---|---|
| Force Field | CHARMM36 | Defines the potential energy function for interatomic interactions. bioinformaticsreview.com |
| Solvent Model | TIP3P Water | Explicitly models the aqueous solvent environment. |
| Simulation Box | 50 Å x 50 Å x 50 Å Cubic | Defines the periodic boundary conditions for the system. |
| Temperature | 300 K (Langevin Thermostat) | Maintains constant temperature to simulate physiological conditions. github.io |
| Pressure | 1 atm (NPT Ensemble) | Maintains constant pressure, relevant for liquid-phase simulations. github.io |
Prediction of Spectroscopic Properties and Reactivity
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules like this compound. nih.govtandfonline.comrsc.org By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These predictions are invaluable for interpreting experimental spectra. chemrxiv.org
Beyond spectroscopy, theoretical models can predict the chemical reactivity of this compound. Reactivity descriptors derived from DFT, such as Fukui functions, identify which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack. For an aldehyde, these calculations would confirm the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. This information is critical for predicting how the molecule will behave in chemical reactions.
Table 3: Computationally Predicted Spectroscopic and Reactivity Data for this compound
| Data Type | Predicted Feature | Significance |
|---|---|---|
| IR Spectroscopy | C=O Stretch Frequency | ~1725 cm⁻¹ (shifted slightly from non-deuterated form) |
| ¹³C NMR Spectroscopy | Carbonyl Carbon Shift | ~202 ppm |
| ¹H NMR Spectroscopy | Aldehydic Deuteron Shift | ~9.7 ppm (inferred from protonated analog) |
| Reactivity Index | Fukui (f+) on Carbonyl C | High value indicates susceptibility to nucleophilic attack. |
Deuteration Effects on Conformation and Energetics
One of the most significant applications of computational modeling for this compound is to understand the effects of isotopic substitution. ajchem-a.com The primary difference between hydrogen and deuterium (B1214612) is mass. This mass difference has a notable impact on the quantum mechanical properties of the molecule, particularly its vibrational energy. researchgate.net
According to quantum mechanics, a chemical bond will have a non-zero vibrational energy even at absolute zero, known as the zero-point energy (ZPE). The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the connected atoms. Because deuterium is heavier than hydrogen, a C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond. mdpi.com
This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of C-D bonds are slower than those involving C-H bonds. ajchem-a.com Computational models can accurately calculate the ZPE for both this compound and its non-deuterated counterpart, allowing for the prediction of the KIE for reactions like oxidation of the aldehyde group. Furthermore, these subtle energy differences can influence the relative stability of different molecular conformations, although these effects are generally small. researchgate.netaip.org
Table 4: Comparative Energetic Data for 8-Methylnonanal (B72764) and this compound
| Parameter | 8-Methylnonanal (H) | This compound (D) | Significance of Difference |
|---|---|---|---|
| Zero-Point Energy (Aldehydic C-X) | ~1450 cm⁻¹ | ~1050 cm⁻¹ | Lower ZPE for C-D bond leads to higher bond dissociation energy. |
| Bond Dissociation Energy (Aldehydic C-X) | ~370 kJ/mol | ~375 kJ/mol | Quantifies the kinetic isotope effect; C-D bond is stronger. |
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| 8-Methylnonanal |
| This compound |
Future Research Directions and Emerging Applications
Advanced Isotopic Labeling Techniques
The synthesis of specifically labeled compounds like 8-Methylnonanal-d7 is foundational to its application. Future research is focused on refining and advancing isotopic labeling techniques to provide more precise, efficient, and versatile methods for creating such molecules.
Recent progress in organic synthesis has produced several sophisticated strategies for the creation of deuterated aldehydes. These methods move beyond traditional approaches that often require costly reagents and multiple reduction and oxidation steps. nih.gov
Key Advanced Techniques:
Catalytic Deuteration: Modern catalysis offers powerful tools for incorporating deuterium (B1214612). N-heterocyclic carbenes (NHCs), for example, can promote hydrogen-deuterium exchange reactions directly on aldehydes using inexpensive and safe deuterium sources like D₂O. nih.gov Transition-metal catalysis and photocatalysis are also major strategies for constructing the formyl-C-D bond, enabling the synthesis of deuterated aldehydes from precursors like aryl halides. researchgate.net
Site-Specific Labeling: A significant area of development is the ability to install deuterium at specific, unactivated positions within a molecule with a controlled degree of deuteration. nih.gov This precision is crucial for mechanistic studies, allowing researchers to track specific atoms through complex reaction pathways, such as in atmospheric autoxidation research. nih.govcopernicus.orgresearchgate.net For a molecule like this compound, this could involve developing synthetic routes that selectively deuterate the alkyl chain versus the aldehyde group, providing probes for different metabolic or chemical processes.
Modular Synthesis: New methods aim for a modular approach, allowing for the assembly of complex deuterated molecules from simpler, readily available building blocks. beilstein-archives.org This streamlines the synthesis of diverse deuterated compounds, including aldehydes, which are crucial for building more complex molecular structures for research.
These advanced techniques promise to make specifically labeled compounds like this compound more accessible, enabling more sophisticated experimental designs for tracking metabolic pathways and elucidating reaction mechanisms. acs.orgnih.gov
Integration into Multi-Omics Research Methodologies
Multi-omics integrates data from various biological layers—genomics, proteomics, transcriptomics, and metabolomics—to provide a holistic understanding of biological systems. nih.govnih.gov Stable isotope-labeled compounds like this compound are poised to play a pivotal role, particularly in the quantitative aspects of metabolomics and proteomics.
In metabolomics, which involves the comprehensive study of small molecules (metabolites) in a biological system, accurate quantification is essential. As an internal standard, this compound is added to a sample in a known quantity. acs.org Because it behaves almost identically to its non-labeled counterpart during sample extraction, separation (e.g., via liquid chromatography), and ionization (in mass spectrometry), any sample loss or variation in instrument response affects both the labeled standard and the native analyte equally. mdpi.com This allows for highly accurate and precise quantification of the endogenous 8-methylnonanal (B72764), a volatile organic compound that can be a biomarker for various processes.
Emerging Research Applications:
Untargeted Profiling of Aldehydes: Researchers have developed strategies for the non-targeted profiling of aldehyde-containing compounds in complex biological samples like human urine. rsc.orgresearchgate.net These methods use pairs of isotopic labeling reagents to "tag" all aldehydes present, allowing for their sensitive detection and relative quantification by mass spectrometry. mdpi.comrsc.org this compound serves as a crucial reference standard to confirm the identity of aldehydes discovered through such profiling techniques.
Lipidomics and Oxidative Stress: Aldehydes are often products of lipid peroxidation and are key biomarkers of oxidative stress. The ability to accurately measure specific aldehydes is critical. Isotope-tagging methods are being developed to analyze these reactive aldehydes in mammalian cells, with changes in aldehyde levels indicating responses to stimuli like high glucose. nih.gov
Bridging Metabolomics and Proteomics: The integration of metabolomics data, made robust by standards like this compound, with proteomics allows for a more complete picture of cellular function. For example, changes in the level of a specific metabolite can be correlated with changes in the expression of enzymes involved in its pathway, providing a powerful approach for understanding disease mechanisms and drug actions. nih.gov
Novel Applications in Materials Science and Nanotechnology
The use of deuterated compounds is an expanding frontier in materials science, where the substitution of hydrogen with deuterium can significantly alter and improve material properties. acs.orgrsc.org This is primarily due to the "isotope effect," where the heavier deuterium atom leads to lower vibrational frequencies and stronger, shorter bonds compared to hydrogen. rsc.org
Potential Future Applications:
Enhanced Polymer Stability: Deuterated polymers exhibit greater thermal and chemical stability compared to their hydrogenated counterparts. resolvemass.ca For instance, deuterated polystyrene is noted for its enhanced stability. researchgate.net There is potential to incorporate deuterated aldehydes like this compound as monomers or additives in polymerization reactions. This could lead to the development of novel polymers with improved longevity and resistance to degradation, which is crucial for applications in advanced manufacturing and sustainable materials. ontosight.airesolvemass.ca
Organic Electronics: In organic light-emitting diodes (OLEDs), deuteration has been shown to improve device efficiency and lifetime by reducing non-radiative decay processes. acs.orgrsc.org Research into incorporating deuterated building blocks, potentially derived from or including structures similar to 8-Methylnonanal, could lead to more robust and efficient organic electronic devices.
Neutron Scattering Studies: Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic level. Because hydrogen and deuterium scatter neutrons very differently, selective deuteration provides a unique way to "highlight" specific parts of a molecule or material. resolvemass.ca Deuterated compounds are therefore invaluable for elucidating the structure of polymers, biological membranes, and other complex systems. rsc.org
While direct applications of this compound in this field are still nascent, the principles established with other deuterated molecules suggest a promising future for its use in creating advanced materials. researchgate.net
Development of High-Throughput Screening Platforms for Labeled Compounds
High-throughput screening (HTS) is a cornerstone of modern drug discovery and toxicology, enabling the rapid testing of thousands of compounds. embopress.org The integration of automated liquid handling systems with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized this field. embopress.orgnih.gov Deuterated compounds are central to the accuracy and reliability of these platforms. researchgate.net
Role in HTS Platforms:
Automated Internal Standard Addition: Fully automated HTS platforms can process hundreds or thousands of samples (e.g., dried blood spots) per day. nih.govresearchgate.net In these workflows, a solution containing one or more deuterated internal standards, such as this compound, is automatically added to each sample before extraction and analysis. nih.govcsic.es This "in-process" control is critical for ensuring data quality across large batches by correcting for variability. nih.gov
Multiplexed Analysis: These platforms are often used for multi-target screening, where dozens of compounds are measured simultaneously in a single run. lcms.czshimadzu.com A suite of deuterated standards is used to ensure accurate quantification for each analyte class. lcms.cz For example, a screening method for 61 toxicological compounds utilized 26 different deuterated internal standards. shimadzu.com
Accelerating Drug Discovery: In early-stage drug discovery, HTS is used to identify "hits"—compounds that interact with a biological target. Stable isotope labeling, combined with mass spectrometry, allows for the rapid and unambiguous identification of reactive metabolites, which can be a source of toxicity. nih.govnih.gov Automated, computer-assisted pattern recognition can screen for the unique isotopic signature produced by a mixture of labeled and unlabeled trapping agents, making the process highly efficient. nih.gov
The development of these automated platforms, which rely on the availability of high-quality deuterated standards like this compound, significantly increases the speed, reliability, and cost-effectiveness of screening for new drugs and potential toxins. nih.govcsic.es
Q & A
Q. How can machine learning models improve the predictive accuracy of this compound’s environmental fate?
- Methodological Answer: Train models on datasets combining physicochemical properties (logP, vapor pressure), biodegradation rates, and ecotoxicity data. Use random forests or neural networks to handle non-linear relationships. Validate against experimental half-life data in soil/water systems, and perform sensitivity analyses to identify critical variables .
Ethical and Reporting Standards
Q. What ethical considerations apply when using this compound in animal studies?
Q. How should conflicting data about this compound’s role in signaling pathways be presented in publications?
- Methodological Answer: Use structured tables comparing experimental conditions (cell type, concentration, exposure time) and outcomes. Discuss limitations (e.g., cross-reactivity of antibodies) in the "Results and Discussion" section. Transparently report negative results in supplementary materials to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
